molecular formula C19H19NO5 B1514450 N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone CAS No. 135042-90-9

N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone

Cat. No.: B1514450
CAS No.: 135042-90-9
M. Wt: 341.4 g/mol
InChI Key: JNRPLUNFEIIMII-ONIMLHCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl naltrexone is a structurally modified derivative of naltrexone, a well-characterized opioid receptor antagonist. The compound features three key structural alterations compared to naltrexone:

  • N-Descyclopropylmethyl substitution: Removal of the cyclopropylmethyl group from the nitrogen atom.
  • 6,8-Dehydro modification: Introduction of a double bond between positions 6 and 8 in the morphinan core.
  • 3-O-Methyl and N-Methoxycarbonyl groups: Addition of a methoxycarbonyl group at the nitrogen and a methyl ether at the 3-hydroxyl position.

These modifications likely influence its receptor binding affinity, metabolic stability, and pharmacokinetic (PK) properties.

Properties

IUPAC Name

methyl (4R,7aR,12bS)-9-methoxy-7-oxo-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-14-6-3-10-9-12-11-4-5-13(21)17-19(11,15(10)16(14)25-17)7-8-20(12)18(22)24-2/h3-6,11-12,17H,7-9H2,1-2H3/t11?,12-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRPLUNFEIIMII-ONIMLHCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4C(=O)OC)C(O2)C(=O)C=C5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4C(=O)OC)[C@@H](O2)C(=O)C=C5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747558
Record name Methyl (5alpha)-3-methoxy-6-oxo-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135042-90-9
Record name Methyl (5alpha)-3-methoxy-6-oxo-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone is a derivative of the opioid antagonist naltrexone, characterized by its unique chemical structure and biological properties. This compound has been studied for its potential therapeutic applications, particularly in the context of opioid-induced side effects and pain management.

  • Molecular Formula : C19H19NO5
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 135042-90-9

This compound functions primarily as a peripherally acting mu-opioid receptor antagonist . This means it selectively blocks the effects of opioids in the peripheral nervous system without significantly affecting central opioid receptors.

Efficacy in Opioid-Induced Constipation

Research indicates that this compound may share similar efficacy with methylnaltrexone (MNTX), a known treatment for opioid-induced constipation (OIC). A study highlighted that MNTX effectively induces bowel movements in patients with advanced illness suffering from OIC, suggesting that derivatives like this compound could exhibit comparable effects .

Central Nervous System Effects

While primarily peripheral, there is evidence suggesting that some derivatives may cross the blood-brain barrier (BBB) and exert minimal central effects. For instance, a study on methylnaltrexone indicated that it could induce miosis, a central effect typically associated with opioid agonists . This raises questions about the extent to which this compound might also influence central nervous system pathways.

Clinical Trials

  • Phase 4 Trials of Methylnaltrexone :
    • Objective: Assess safety and efficacy in patients with advanced illness and OIC.
    • Results: MNTX showed a significant percentage of patients achieving rescue-free bowel movements compared to placebo (62.9% vs. 9.6%, p<0.0001) within four hours after dosing . This suggests potential for similar efficacy in related compounds.
  • Effects on Morphine :
    • A double-blind study demonstrated that methylnaltrexone reduced subjective effects of morphine without altering miosis, indicating peripheral action without significant central interference .

Comparative Table of Biological Activities

Compound NameMechanism of ActionEfficacy in OICCentral Effects
This compoundPeripheral mu-opioid receptor antagonistPotentially effectiveMinimal, may induce miosis
Methylnaltrexone (MNTX)Peripheral mu-opioid receptor antagonistEffectiveInduces slight miosis

Comparison with Similar Compounds

Naltrexone

  • Structure : Retains the cyclopropylmethyl group at the nitrogen and lacks the 6,8-dehydro bond, 3-O-methyl, and methoxycarbonyl modifications.
  • Pharmacology: A pure μ-opioid receptor antagonist used for alcohol and opioid dependence.
  • The cyclopropylmethyl group in naltrexone enhances lipophilicity and blood-brain barrier penetration compared to the methoxycarbonyl group in the target compound .

Δ7-Naltrexone (7,8-Didehydronaltrexone)

  • Structure : Features a 7,8-didehydro bond but retains the cyclopropylmethyl group and lacks the 3-O-methyl and methoxycarbonyl substitutions.
  • Pharmacology : The double bond increases structural rigidity, which may enhance receptor binding specificity. However, its PK profile remains understudied .
  • Key Differences :
    • The 6,8-dehydro bond in the target compound vs. 7,8-didehydro in Δ7-naltrexone could lead to distinct conformational changes in the opioid receptor binding pocket.
    • The methoxycarbonyl group in the target compound may reduce metabolic clearance compared to the unmodified nitrogen in Δ7-naltrexone .

Methylnaltrexone

  • Structure : A quaternary derivative of naltrexone with a methyl group at the nitrogen, limiting blood-brain barrier penetration.
  • Pharmacology : Used peripherally for opioid-induced constipation. Its polarity restricts central nervous system activity .
  • The 6,8-dehydro bond may further enhance metabolic stability compared to methylnaltrexone’s saturated backbone .

Naloxone

  • Structure : Lacks the cyclopropylmethyl group (replaced by allyl) and 6,8-dehydro bond.
  • Pharmacology : A rapid-acting opioid antagonist used in overdose reversal.
  • Key Differences :
    • The methoxycarbonyl and 3-O-methyl groups in the target compound may prolong half-life compared to naloxone’s short duration of action .
    • Naloxone’s allyl group vs. the target compound’s descyclopropylmethyl modification may alter receptor dissociation rates .

Structural and Functional Comparison Table

Compound Key Structural Features Receptor Affinity (μ-opioid) Metabolic Pathway Therapeutic Use
Naltrexone Cyclopropylmethyl, no 6,8-dehydro High antagonism Non-CYP450/UGT Alcohol/opioid dependence
Target Compound Methoxycarbonyl, 6,8-dehydro, 3-O-methyl Unknown (predicted high) Likely CYP450-mediated* Research chemical
Δ7-Naltrexone 7,8-Didehydro, cyclopropylmethyl Moderate antagonism Unknown Experimental
Methylnaltrexone Quaternary nitrogen, no dehydro bond Peripheral antagonism Renal excretion Opioid-induced constipation
Naloxone Allyl group, no dehydro bond High antagonism Hepatic glucuronidation Overdose reversal

*Inferred from methoxycarbonyl group’s susceptibility to esterase cleavage.

Research Implications and Gaps

  • Metabolic Stability : The methoxycarbonyl group may increase susceptibility to esterase-mediated hydrolysis, contrasting with naltrexone’s stability .
  • Receptor Binding : Computational modeling is needed to assess how the 6,8-dehydro bond and 3-O-methyl group affect μ-opioid receptor interactions.
  • Comparative PK Studies : Direct comparisons with naloxone and naltrexone in vitro/in vivo are critical to validate predicted differences in half-life and bioavailability .

Preparation Methods

Protection of the 3-Phenolic Hydroxyl Group

The 3-phenolic hydroxyl group of naltrexone is protected using organic silicon-based protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), triisopropylsilyl (TIPS), or 2-(trimethylsilyl)ethoxymethyl (SEM) groups. The preferred protecting group is 2-(trimethylsilyl)ethoxymethyl due to its steric bulk and ease of removal.

  • Reaction conditions: The protection is carried out by reacting naltrexone with the corresponding organosilicon halide (R-Hal) in the presence of an organic base such as dimethylaminopyridine (DMAP) or triethylamine (TEA).
  • Solvent: Dichloromethane or benzene is typically used.
  • Temperature: 0 to 150 °C, preferably 20 to 60 °C.
  • Outcome: High regioselectivity with an orientation rate reaching 99.5%, improving product purity and yield.

Methylation of the 3-OH Group

Following protection, the methylation of the 3-OH group is performed using methylating agents such as methyl iodide (CH3I).

  • Reaction conditions: The protected intermediate is reacted with an excess of methyl iodide in aprotic polar solvents like acetone or N,N-dimethylformamide (DMF).
  • Temperature: 30 to 90 °C, preferably 40 to 80 °C.
  • Mechanism: The methylation proceeds via nucleophilic substitution at the phenolic oxygen.
  • Outcome: Formation of the 3-O-methyl derivative with high efficiency.

Removal of the Protecting Group and Introduction of Methoxycarbonyl Group

After methylation, the protective group is removed under acidic conditions to regenerate the free phenolic hydroxyl if needed or to proceed with further modifications.

  • Deprotection: Typically carried out in a mixture of diluted hydrobromic acid and methanol at 50 to 80 °C (preferably 60 to 70 °C).
  • Methoxycarbonylation: The nitrogen substituent is modified by introducing the methoxycarbonyl group, often through reaction with methyl chloroformate or related reagents.
  • Outcome: The product gains the N-methoxycarbonyl substituent replacing the cyclopropylmethyl group.

Dehydrogenation to Achieve 6,8-Dehydro Structure

The 6,8-dehydro modification involves selective dehydrogenation steps to introduce unsaturation in the morphinan ring system.

  • This step usually requires controlled oxidation or elimination reactions under mild conditions to avoid degradation of the molecule.
  • Specific reagents and conditions vary depending on the precursor and desired derivative but are optimized to maintain high yield and purity.

Comparative Data Table of Key Reaction Steps and Conditions

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
3-OH Protection R-Hal (e.g., 2-(trimethylsilyl)ethoxymethyl chloride), DMAP/TEA 20–60 Dichloromethane, Benzene >99.5% High regioselectivity, steric hindrance aids purity
3-OH Methylation Methyl iodide (CH3I), excess 40–80 Acetone, DMF High Nucleophilic substitution at phenolic O
Deprotection & Methoxycarbonylation Diluted HBr/MeOH; methyl chloroformate 60–70 Methanol >60% Simplified steps, mild conditions, industrially feasible
6,8-Dehydro Formation Controlled oxidation/dehydrogenation Variable Various Moderate Maintains molecular integrity

Research Findings and Industrial Relevance

  • The described preparation method improves upon earlier approaches by reducing the number of steps and avoiding protection/deprotection of the 6-carbonyl group, which simplifies the process and reduces costs.
  • The overall yield exceeds 60%, a significant improvement over previous yields of less than 40%, with product purity reaching >99.8%.
  • The process is amenable to industrial scale-up due to mild reaction conditions, low equipment requirements, and simplified purification steps.
  • The use of bulky silicon-based protecting groups enhances regioselectivity and product quality, crucial for pharmaceutical applications where purity is critical.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone?

To ensure batch consistency and structural fidelity, researchers should employ:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by comparing retention times against certified reference standards (e.g., Naltrexone Hydrochloride, CAS 16676-29-2) .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural modifications (e.g., 6,8-dehydro group, methoxycarbonyl substitution) by analyzing proton and carbon shifts .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities like noroxymorphone derivatives .
  • Gas Chromatography (GC) : Measures residual solvents (e.g., methanol) in accordance with USP guidelines .

Q. How can researchers synthesize this compound, and what intermediates are critical?

Key synthetic steps include:

  • Naltrexone backbone modification : Removal of the cyclopropylmethyl group via alkaline hydrolysis, followed by methoxycarbonyl substitution at the nitrogen position .
  • Introduction of 6,8-dehydro group : Controlled oxidation of the morphinan core using catalysts like palladium on carbon .
  • Intermediate characterization : Isolate and validate intermediates such as 7-Naltrexone (CAS 123086-68-0) using HPLC and NMR to ensure regioselectivity .

Advanced Research Questions

Q. How do structural modifications in this compound influence its opioid receptor binding affinity compared to Naltrexone?

  • Mechanistic insights : The 6,8-dehydro group reduces steric hindrance, potentially enhancing μ-opioid receptor antagonism. Methoxycarbonyl substitution may alter pharmacokinetics by increasing lipophilicity, as observed in methylnaltrexone derivatives (CAS 73232-52-7) .
  • Experimental validation : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone) in HEK-293 cells expressing opioid receptors. Compare IC₅₀ values to parent Naltrexone .

Q. What experimental designs address discrepancies in in vivo efficacy data for this compound?

  • Phase-controlled studies : Replicate the naltrexone experimental framework (e.g., alcohol dependence models), but stratify dosing phases to account for baseline variability, as seen in Phase 1 vs. Phase 2 trials .
  • Orthogonal assays : Combine behavioral outcomes (e.g., conditioned place preference) with biomarker analysis (e.g., plasma corticosterone levels) to resolve contradictions in addiction studies .

Q. How does the 6,8-dehydro group impact metabolic stability in preclinical models?

  • Pharmacokinetic profiling : Administer the compound to Sprague-Dawley rats and compare AUC and half-life to Naltrexone. Use LC-MS to identify metabolites, focusing on cytochrome P450-mediated oxidation .
  • In vitro hepatocyte assays : Incubate with human liver microsomes to assess susceptibility to glucuronidation, a pathway critical for Naltrexone clearance .

Methodological Challenges

Q. What quality control protocols ensure batch-to-batch consistency during scale-up?

  • Reference standards : Use certified materials (e.g., Naltrexone Hydrochloride, CAS 16676-29-2) to calibrate HPLC systems .
  • Impurity profiling : Monitor for degradation products (e.g., 4,5-epoxymorphinan derivatives) using gradient elution protocols .
  • Stability studies : Store batches under accelerated conditions (40°C/75% RH) and track impurity formation via GC and LC-MS .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in autoimmune disorders?

  • Experimental Autoimmune Encephalomyelitis (EAE) : Mimic low-dose naltrexone (LDN) protocols (0.1 mg/kg/day) to assess suppression of demyelination. Measure cytokine profiles (e.g., IL-10, TNF-α) to link efficacy to immunomodulation .
  • Dose-response optimization : Compare subcutaneous vs. oral administration to account for bioavailability differences observed in opioid antagonists .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting results in receptor affinity assays?

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 expressing δ-opioid receptors) and control for temperature/pH variations that alter ligand binding .
  • Negative controls : Include Naltrexone and its N-oxide derivatives (e.g., Raloxifene N-Oxide, CAS 195454-31-0) to validate assay specificity .

Q. What strategies mitigate variability in addiction-related behavioral studies?

  • Blinded crossover designs : Administer the compound and placebo in randomized sequences to minimize participant bias, as employed in methamphetamine infusion trials .
  • Endpoint harmonization : Use validated scales (e.g., Drug Effects Questionnaire [DEQ]) to quantify subjective effects like craving reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone
Reactant of Route 2
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.